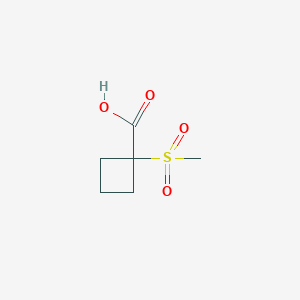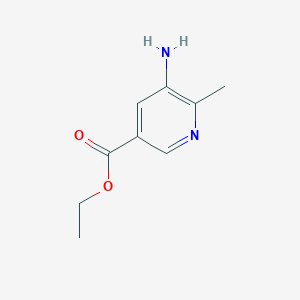
1-Methanesulfonylcyclobutane-1-carboxylic acid
Overview
Description
1-Methanesulfonylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1250528-75-6 . It has a molecular weight of 178.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 four-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfone . The compound contains a total of 21 atoms; 10 Hydrogen atoms, 6 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 178.21 .Scientific Research Applications
Synthesis Applications
1-Methanesulfonylcyclobutane-1-carboxylic acid finds application in chemical synthesis, particularly in the formation of various organic compounds. For instance, methanesulfonic acid, a related compound, is used in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering benefits like simplicity and the use of diverse carboxylic acids (Sharghi & Asemani, 2009). Similarly, it catalyzes the synthesis of 2-substituted benzoxazoles from carboxylic acids, yielding excellent results with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).
Catalysis and Reactions
Methanesulfonic acid is also used in various catalytic processes. It acts as a catalyst in the esterification of carboxylic acids with alcohols, displaying excellent activity and reusability (Jiang, 2005). In the realm of green chemistry, it is used for "greener" Friedel-Crafts acylations, differentiating itself from other methodologies by minimizing waste and avoiding metallic or halogenated components (Wilkinson, 2011).
Environmental and Industrial Uses
Methanesulfonic acid is integral in environmental and industrial applications. It plays a key role in the biogeochemical cycling of sulfur and is utilized by various aerobic bacteria as a source of sulfur and energy (Kelly & Murrell, 1999). Industrially, it has been used as a catalyst for the production of linear alkylbenzenes, demonstrating an environmentally benign route due to its biodegradability and reusability (Luong et al., 2004).
Analytical Chemistry
In analytical chemistry, methanesulfonic acid has been involved in studies like the determination of light carboxylic acids in snow and ice from mountain glaciers, highlighting its role in understanding environmental acidification and biogeochemical cycles (Lee, Qin, Zhou, & Jiang, 2002).
Safety and Hazards
properties
IUPAC Name |
1-methylsulfonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJEGTTZDOFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)


![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)


![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)


![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)

![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)